N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
Description
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is a complex organic compound that features a benzodioxole, furan, and sulfonamide group
Properties
CAS No. |
6777-28-2 |
|---|---|
Molecular Formula |
C22H22N2O6S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C22H22N2O6S/c1-15-4-7-17(8-5-15)31(26,27)24-18(19-3-2-10-28-19)12-22(25)23-13-16-6-9-20-21(11-16)30-14-29-20/h2-11,18,24H,12-14H2,1H3,(H,23,25) |
InChI Key |
IFXQLUYYDCXHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzodioxole and furan intermediates with the sulfonamide group under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Halogens (Cl~2~, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Similar structure with a thiophene ring instead of a furan ring.
N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-pyridyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety, which is known for its role in various pharmacological activities. The presence of a sulfonamide group enhances its potential as a therapeutic agent. The molecular formula is , and it has been characterized using techniques such as X-ray crystallography, revealing important structural details that inform its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 356.43 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzo[1,3]dioxole have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to inhibit Mur ligases involved in bacterial cell wall synthesis .
Antitumor Activity
A study on related compounds demonstrated notable antitumor activity against human cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR). The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group could enhance the antiproliferative effects against cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of experiments tested the compound against E. coli and S. aureus strains.
- Results indicated an IC50 value of approximately 15 µM for E. coli, suggesting moderate antibacterial activity.
-
Case Study on Antitumor Effects :
- In vitro assays showed that the compound inhibited cell proliferation in HeLa cells with an IC50 of 10 µM.
- The mechanism was linked to the inhibition of EGFR signaling pathways.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with key enzymes in microbial metabolism.
- EGFR Inhibition : Similar compounds have been shown to disrupt EGFR signaling, leading to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
